d-Tyrosinamide
Overview
Description
d-Tyrosinamide: is a derivative of the amino acid tyrosine.
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Tyrosinamide can be synthesized through several methods, including chemical synthesis, fermentation, and enzymatic transformation . Chemical synthesis typically involves the chiral resolution of racemic amino acids or asymmetric synthesis from chiral or prochiral starting materials . Enzymatic methods, which are preferred for their high optical purity and productivity, involve the use of enzymes such as d-hydantoinase, N-acyl-d-amino acid amidohydrolase, d-amino acid amidase, d-aminopeptidase, and d-peptidase .
Industrial Production Methods: In industrial settings, this compound is often produced using enzymatic methods due to their efficiency and environmental benefits . These methods yield this compound with high optical purity and productivity, making them ideal for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions: d-Tyrosinamide undergoes various chemical reactions, including oxidation, reduction, and substitution . The phenol functionality in the side chain of tyrosine allows it to participate in both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles . For example, oxidation reactions may involve reagents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reagents like sodium borohydride .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can yield d-tyrosine derivatives with modified functional groups .
Scientific Research Applications
d-Tyrosinamide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, this compound is studied for its potential therapeutic effects and its role in various biochemical processes . In industry, it is used in the production of pharmaceuticals, food additives, and cosmetics .
Mechanism of Action
The mechanism of action of d-Tyrosinamide involves its interaction with specific molecular targets and pathways . It is known to interact with proteins and enzymes, influencing their activity and function . For example, this compound can act as a substrate for enzymes involved in amino acid metabolism, affecting the synthesis and degradation of other amino acids .
Comparison with Similar Compounds
d-Tyrosinamide is similar to other tyrosine derivatives, such as l-tyrosinamide and n-acetyl-d-tyrosinamide . it is unique in its specific stereochemistry and its resulting biological activity . Other similar compounds include d-tyrosine and d-phenylalanine, which share structural similarities but differ in their specific functional groups and biological effects .
Properties
IUPAC Name |
(2R)-2-amino-3-(4-hydroxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-1-3-7(12)4-2-6/h1-4,8,12H,5,10H2,(H2,11,13)/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFMNVGMJJMLAE-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](C(=O)N)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111004-07-0 | |
Record name | Tyrosinamide, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TYROSINAMIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6V43M79GL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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